Tofacitinib Impurity

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

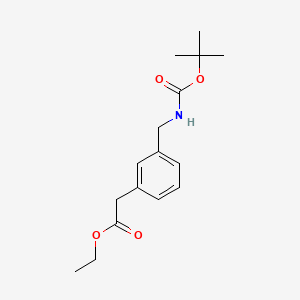

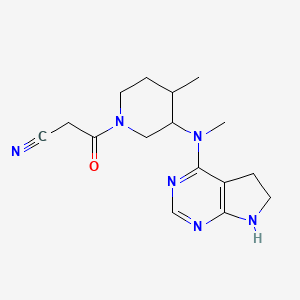

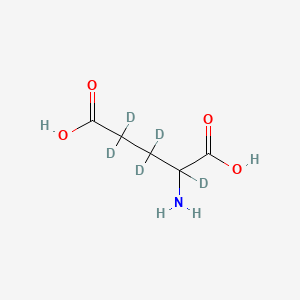

Tofacitinib impurities are derivatives of Tofacitinib, a Janus kinase inhibitor used against rheumatoid arthritis . One such impurity is known as Tofacitinib Amide Impurity .

Synthesis Analysis

The synthesis of Tofacitinib impurities involves several steps including condensation reactions, reduction reactions, methylation reactions, and coupling reactions . Other methods involve the use of acetonitrile and N-iodosuccinimide .Molecular Structure Analysis

The molecular structure of Tofacitinib impurities can be analyzed using high-performance liquid chromatography (HPLC) methods . The retention times for Tofacitinib and hydrocortisone were 7.21 and 11.3 min, respectively .Chemical Reactions Analysis

Chemical reactions involving Tofacitinib impurities include base hydrolysis . The chromatogram of base hydrolysis sample of Tofacitinib showed peak splitting, and the impurity peak was prominent and eluted at the retention time of 5.5 .Physical And Chemical Properties Analysis

The physical and chemical properties of Tofacitinib impurities can be analyzed using HPLC methods . The lower limits of quantification for Tofacitinib in rat plasma and urine were 0.01 and 0.1 μg/mL, respectively .Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

- Metabolism and Clearance Mechanisms : Tofacitinib's pharmacokinetics, including its metabolism and clearance mechanisms in humans, have been characterized. Following administration, it's rapidly absorbed, with a mean terminal phase half-life of approximately 3.2 hours. The study highlights the role of hepatic clearance (around 70% of total clearance) and renal clearance (approximately 30%). Metabolism involves oxidation and glucuronidation, with CYP3A4 and CYP2C19 being the main enzymes involved. This detailed pharmacokinetic profile aids in understanding how impurities of Tofacitinib could affect its safety and efficacy (Dowty et al., 2014).

Pathophysiological Insights

- Inflammatory Pathways : Research has shown that Tofacitinib attenuates pathologic immune pathways in patients with conditions like psoriasis, reducing symptoms by suppressing synovial JAK1-STAT signaling. This action suggests that the impurities in Tofacitinib could potentially impact its efficacy in modulating these pathways, making the purity of the drug a critical factor in its clinical application (Krueger et al., 2016).

Wirkmechanismus

Target of Action

Tofacitinib Impurity, also known as 5,6-DihydroCP-690550, primarily targets the Janus kinase (JAK) family of enzymes, specifically JAK1, JAK2, JAK3, and TYK2 . These enzymes play a crucial role in the signaling pathways of various cytokines and growth factors involved in hematopoiesis and immune cell function .

Mode of Action

5,6-DihydroCP-690550 acts as a competitive inhibitor of JAK enzymes, blocking their ATP binding sites . This inhibition disrupts the phosphorylation of cytokine receptors and inhibits gene transcription, resulting in impaired differentiation of Th1, Th2, and Th17 cells and reduced production of various cytokines .

Biochemical Pathways

The inhibition of JAK enzymes by 5,6-DihydroCP-690550 affects several biochemical pathways. It modulates cytokines critical to the progression of immune and inflammatory responses . The compound’s action on these pathways results in the reduction of circulating CD16/56+ natural killer cells, which can be reversed in 2−6 weeks after stopping the medication .

Pharmacokinetics

Pharmacokinetic studies on Tofacitinib Impurity have shown its rapid absorption with a peak plasma concentration at 0.5-1 hour and a rapid elimination with a mean half-life of 2-3 hours . The clearance mechanisms for Tofacitinib Impurity are approximately 70% by hepatic metabolism and 30% via renal excretion of the parent drug . The metabolism of Tofacitinib Impurity is primarily mediated by CYP3A4 with minor contribution from CYP2C19 .

Result of Action

The molecular and cellular effects of 5,6-DihydroCP-690550’s action include the reduction of circulating CD16/56+ natural killer cells . This results in the modulation of immune responses, which can be beneficial in the management of conditions like psoriatic arthritis and rheumatoid arthritis .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

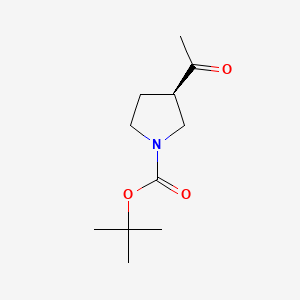

3-[3-[6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl(methyl)amino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h10-11,13H,3-5,7-9H2,1-2H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEURVXMHTIUQCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2CCN3)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-Amino-2-chloro-6-[[(2S,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide](/img/structure/B570456.png)

![N-[4-Amino-2-chloro-6-[[(2R,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide](/img/structure/B570457.png)

![Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate](/img/structure/B570462.png)